An In-Depth Technical Guide to 3-Fluoro-4-nitrobenzotrifluoride
An In-Depth Technical Guide to 3-Fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrobenzotrifluoride is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifluoromethyl, nitro, and fluoro functional groups impart distinct electronic properties and reactivity, making it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and insights into its applications.
Chemical and Physical Properties
The fundamental properties of 3-Fluoro-4-nitrobenzotrifluoride are summarized in the tables below, providing a ready reference for experimental design and safety considerations.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 402-12-0[1] |
| Molecular Formula | C₇H₃F₄NO₂[1] |
| IUPAC Name | 2-Fluoro-1-nitro-4-(trifluoromethyl)benzene[2] |
| Synonyms | 3-Fluoro-4-nitro-α,α,α-trifluorotoluene, 2-Fluoro-4-(trifluoromethyl)nitrobenzene[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 209.1 g/mol [1] |
| Appearance | Light yellow powder[1] |
| Boiling Point | 219.9 ± 40.0 °C (at 760 Torr)[1] |
| Density | 1.504 ± 0.06 g/cm³ (at 20 °C)[1] |
| Flash Point | 86.8 ± 27.3 °C[1] |
| Storage Temperature | 2-8°C[1] |
Synthesis
The primary route for the synthesis of 3-Fluoro-4-nitrobenzotrifluoride is the nitration of 3-fluorobenzotrifluoride. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho-, para-director. The nitration predominantly occurs at the position para to the fluorine and meta to the trifluoromethyl group.
Experimental Protocol: Nitration of 3-Fluorobenzotrifluoride
This protocol is a representative procedure for the synthesis of 3-Fluoro-4-nitrobenzotrifluoride.
Materials:
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3-Fluorobenzotrifluoride
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Fuming nitric acid (95%)
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Concentrated sulfuric acid (98%)
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Ice
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Water
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Dichloromethane
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Anhydrous magnesium sulfate
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Round-bottom flask
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Stirring apparatus
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Cooling bath
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a stirrer and a cooling bath, add concentrated sulfuric acid.
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Cool the sulfuric acid to 0-5°C and slowly add 3-fluorobenzotrifluoride with continuous stirring, maintaining the temperature below 10°C.
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To this mixture, add fuming nitric acid dropwise over a period of 30-60 minutes, ensuring the temperature of the reaction mixture is maintained between 0°C and 10°C.
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After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
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Carefully pour the reaction mixture onto crushed ice with stirring.
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Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-Fluoro-4-nitrobenzotrifluoride.
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The crude product can be further purified by vacuum distillation or column chromatography.
Reactivity and Applications in Drug Development
3-Fluoro-4-nitrobenzotrifluoride serves as a versatile intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then undergo a wide range of transformations such as diazotization, acylation, and alkylation. The fluorine atom can be displaced by nucleophiles in nucleophilic aromatic substitution reactions, although this is less facile than with other leaving groups.
The trifluoromethyl group is generally stable and imparts desirable properties to drug candidates, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.
While specific, publicly available information on the direct use of 3-Fluoro-4-nitrobenzotrifluoride in the synthesis of marketed drugs is limited, its structural motifs are present in numerous biologically active compounds. It is a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The general class of nitrobenzotrifluorides are key intermediates in the synthesis of various pharmaceuticals and agrochemicals, including antihistamines, antifungals, and herbicides.[3]
Potential Signaling Pathway Interactions
Currently, there is no direct evidence in the public domain linking 3-Fluoro-4-nitrobenzotrifluoride to specific signaling pathways. However, its derivatives, owing to the presence of the trifluoromethyl and amino (after reduction of the nitro group) functionalities, have the potential to interact with a variety of biological targets. For instance, trifluoromethyl-containing compounds are known to act as inhibitors of various enzymes and as modulators of ion channels and receptors. The development of novel derivatives from this scaffold could lead to the discovery of new modulators of key cellular signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases.
Safety Information
3-Fluoro-4-nitrobenzotrifluoride is classified as an irritant.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
3-Fluoro-4-nitrobenzotrifluoride is a valuable and versatile building block in organic synthesis with significant potential in the field of drug discovery and development. Its unique combination of functional groups provides a scaffold for the creation of diverse molecular architectures. While its direct biological activity is not extensively documented, its utility as a synthetic intermediate for generating novel compounds for biological screening is clear. Further research into the synthesis and biological evaluation of derivatives of 3-Fluoro-4-nitrobenzotrifluoride is warranted to fully explore its potential in medicinal chemistry.
